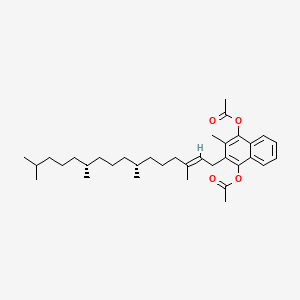

Vitamin K1 diacetate

概要

説明

Vitamin K1 diacetate, also known as phylloquinone diacetate, is a synthetic derivative of Vitamin K1 (phylloquinone). Vitamin K1 is a fat-soluble vitamin that plays a crucial role in blood coagulation and bone metabolism. The diacetate form is often used in research and industrial applications due to its enhanced stability and solubility compared to its parent compound.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Vitamin K1 diacetate typically involves the acetylation of Vitamin K1. The process begins with the extraction of Vitamin K1 from plant sources such as green leafy vegetables. The extracted Vitamin K1 is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for mass production. The final product is purified using techniques such as crystallization and chromatography to achieve the desired quality.

化学反応の分析

Types of Reactions: Vitamin K1 diacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form Vitamin K1 epoxide.

Reduction: It can be reduced back to its parent compound, Vitamin K1.

Substitution: The acetate groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like sodium methoxide and other nucleophiles can be used for substitution reactions.

Major Products Formed:

Oxidation: Vitamin K1 epoxide.

Reduction: Vitamin K1.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Medical Applications

Coagulation Disorders

Vitamin K1 diacetate is primarily utilized in treating coagulation disorders caused by Vitamin K deficiency or the interference of anticoagulant medications such as warfarin. It plays a crucial role in synthesizing clotting factors II, VII, IX, and X in the liver, essential for normal blood clotting. Clinical guidelines recommend administering Vitamin K1 (10 mg intravenously) to reverse serious bleeding in patients on anticoagulants .

Table 1: Clinical Uses of this compound

Research Applications

Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of this compound. It has been shown to prevent oxidative stress-induced cell damage by inhibiting reactive oxygen species (ROS) generation and enhancing cellular survival pathways .

Table 2: Research Findings on Antioxidant Effects

Cosmetic Applications

This compound is also incorporated into various cosmetic products due to its purported benefits for skin health. It is claimed to aid in reducing dark circles under the eyes and bruising post-cosmetic procedures like laser therapy.

Table 3: Cosmetic Uses of this compound

| Cosmetic Application | Description |

|---|---|

| Skin Lightening | Used to diminish dark spots and improve skin tone. |

| Bruising Reduction | Applied post-procedure to minimize bruising and promote healing . |

Case Studies

Case Study 1: Coagulation Disorders

A clinical review examined the efficacy of Vitamin K1 injections in patients with anticoagulant-related bleeding. The study found that intravenous administration significantly reduced bleeding episodes within hours, demonstrating its critical role in emergency medicine .

Case Study 2: Antioxidant Research

In a laboratory setting, researchers investigated the protective effects of this compound on neuronal cells subjected to oxidative stress. The results indicated a marked decrease in cell death rates compared to control groups, suggesting potential therapeutic applications in neuroprotection .

作用機序

Vitamin K1 diacetate exerts its effects through its conversion to Vitamin K1 in the body. Vitamin K1 acts as a cofactor for the enzyme γ-glutamyl carboxylase, which is involved in the post-translational modification of certain proteins required for blood coagulation. The modified proteins include coagulation factors II, VII, IX, and X. The molecular targets and pathways involved include the vitamin K cycle, which ensures the regeneration of active Vitamin K1 from its epoxide form.

類似化合物との比較

Vitamin K1 diacetate is unique compared to other similar compounds due to its enhanced stability and solubility. Similar compounds include:

Vitamin K1 (Phylloquinone): The parent compound, less stable and less soluble.

Vitamin K2 (Menaquinone): A group of compounds with varying side chains, primarily involved in bone and cardiovascular health.

Vitamin K3 (Menadione): A synthetic form without the isoprenoid side chain, used in animal feed and some supplements.

This compound stands out due to its specific applications in research and industry, where stability and solubility are critical factors.

生物活性

Vitamin K1 diacetate, a derivative of phylloquinone (vitamin K1), has garnered attention in recent years for its biological activities beyond its traditional role in blood coagulation. This article delves into the various biological activities of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is a synthetic form of vitamin K1 that has been modified to enhance its bioavailability and stability. It retains the essential properties of vitamin K1 while exhibiting unique biological activities that make it a subject of interest in both clinical and nutritional research.

1. Coagulation and Bone Health:

Vitamin K1 is primarily known for its role as a cofactor for the enzyme γ-glutamyl carboxylase, which is crucial for the post-translational modification of proteins involved in coagulation and bone metabolism. This compound continues to facilitate this process, ensuring the synthesis of vitamin K-dependent proteins such as prothrombin and osteocalcin .

2. Antioxidant Properties:

Recent studies have highlighted the antioxidant capabilities of this compound. It has been shown to protect cells from oxidative stress by scavenging reactive oxygen species (ROS) and preventing lipid peroxidation . This activity is particularly significant in neuronal cells, where oxidative stress can lead to neurodegeneration.

3. Neuroprotective Effects:

Research indicates that this compound may exert neuroprotective effects by inhibiting oxidative injury in neuronal cells. For instance, a study demonstrated that it could block glutathione depletion-mediated cell death in oligodendrocyte precursors and immature neurons . The compound's ability to prevent free radical accumulation further underscores its potential therapeutic applications in neurodegenerative diseases.

Case Studies

Case Study 1: Neuroprotection in Animal Models

In a controlled study involving animal models of oxidative stress, administration of this compound significantly reduced markers of oxidative damage in brain tissues. The study reported an improvement in cognitive functions associated with reduced neuronal apoptosis, suggesting its potential as a neuroprotective agent .

Case Study 2: Bone Health in Postmenopausal Women

A clinical trial evaluated the effects of this compound supplementation on bone mineral density (BMD) in postmenopausal women. Results indicated a significant increase in BMD at the lumbar spine and femoral neck after six months of supplementation, highlighting its role in bone health maintenance .

Table 1: Biological Activities of this compound

Table 2: Clinical Trials Involving this compound

| Study Focus | Population | Duration | Outcome |

|---|---|---|---|

| Neuroprotection | Animal Models | 8 weeks | Reduced oxidative damage |

| Bone Mineral Density | Postmenopausal Women | 6 months | Significant BMD increase |

特性

IUPAC Name |

[4-acetyloxy-2-methyl-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalen-1-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H52O4/c1-24(2)14-11-15-25(3)16-12-17-26(4)18-13-19-27(5)22-23-31-28(6)34(38-29(7)36)32-20-9-10-21-33(32)35(31)39-30(8)37/h9-10,20-22,24-26H,11-19,23H2,1-8H3/b27-22+/t25-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMMWEESMXJLLLQ-LGWQWDGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C(=C1CC=C(C)CCCC(C)CCCC(C)CCCC(C)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=CC=CC=C2C(=C1C/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H52O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

604-87-5 | |

| Record name | Vitamin K1 diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。